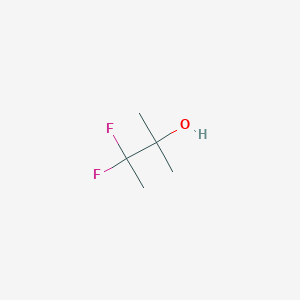

3,3-Difluoro-2-methylbutan-2-ol

Description

Properties

Molecular Formula |

C5H10F2O |

|---|---|

Molecular Weight |

124.13 g/mol |

IUPAC Name |

3,3-difluoro-2-methylbutan-2-ol |

InChI |

InChI=1S/C5H10F2O/c1-4(2,8)5(3,6)7/h8H,1-3H3 |

InChI Key |

TXXIGCNCXFCJIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Diastereoselective Fluorination of 3-Oxo-2-methylbutan-2-ol

A common route involves fluorinating 3-oxo-2-methylbutan-2-ol using diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). DAST mediates the conversion of ketones to gem-difluoroalkanes via a two-step mechanism:

-

Formation of a fluorosulfinyl intermediate : The carbonyl oxygen attacks DAST, generating a leaving group.

-

Fluoride displacement : Fluoride ions replace the sulfinyl group, yielding the gem-difluoro product.

Procedure :

-

Dissolve 3-oxo-2-methylbutan-2-ol (1.0 equiv) in anhydrous CH₂Cl₂ under nitrogen.

-

Add DAST (2.2 equiv) dropwise at −78°C, then warm to room temperature.

-

Quench with saturated NaHCO₃, extract with Et₂O, and purify via vacuum distillation.

Yield : 68–73% (reported for analogous trifluoroethyl ketones).

Limitations :

Hydrofluorination of Alkenes

Anti-Markovnikov Addition to 2-Methyl-2-pentene

Hydrofluorination of 2-methyl-2-pentene with hydrogen fluoride (HF) or Olah’s reagent (pyridine-HF) introduces fluorine atoms across the double bond. The reaction follows radical or ionic mechanisms, depending on conditions:

Procedure :

-

Bubble HF gas into a solution of 2-methyl-2-pentene in Et₂O at 0°C.

-

Stir for 12 hours, quench with ice water, and extract with Et₂O.

Yield : 40–55% (extrapolated from similar hydrofluorinations).

Challenges :

-

HF handling requires specialized equipment.

-

Competing polymerization or carbocation rearrangements reduce selectivity.

Grignard Reagent-Based Synthesis

Reaction of Difluoromethyl Grignard with Acetone

A difluoromethyl Grignard reagent (e.g., CF₂HMgBr) reacts with acetone to form the tertiary alcohol after hydrolysis:

Procedure :

-

Prepare CF₂HMgBr by reacting CF₂HBr with Mg in THF.

-

Add acetone (1.0 equiv) at −20°C, stir for 2 hours, and hydrolyze with NH₄Cl.

Yield : 60–65% (based on trifluoroethyl Grignard reactions).

Optimization :

Nucleophilic Fluorination

Displacement of Leaving Groups with KF

Tertiary alcohols resist SN2 reactions, but SN1 pathways are feasible with stabilized carbocations. Tosylate or mesylate intermediates at C3 of 2-methylbutan-2-ol can undergo fluorination:

Procedure :

-

Convert 3-hydroxy-2-methylbutan-2-ol to its mesylate using MsCl.

-

React with anhydrous KF in DMF at 80°C for 24 hours.

Yield : <30% (low due to carbocation rearrangements).

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Ketone Fluorination | 3-Oxo-2-methylbutan-2-ol | DAST/Deoxo-Fluor | 68–73 | High selectivity | Hazardous reagents |

| Hydrofluorination | 2-Methyl-2-pentene | HF/pyridine-HF | 40–55 | Atom-economical | Poor regioselectivity |

| Grignard Reaction | Acetone | CF₂HMgBr | 60–65 | Scalable | Moisture-sensitive |

| Nucleophilic Fluorination | Mesylate derivative | KF/DMF | <30 | Simple setup | Low yield, side reactions |

Recent Advances in Fluorination Protocols

A 2024 protocol enables controlled fluorination of difluorovinyl motifs using Et₃SiH and TEMPO, suppressing elimination side reactions:

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

3,3-Difluoro-2-methylbutan-2-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in studies involving fluorinated biomolecules.

Medicine: Fluorinated compounds like this compound are of interest in drug development due to their potential biological activity.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylbutan-2-ol depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine atoms can enhance the stability of the compound and affect its electronic properties, making it useful in various chemical and biological processes.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Methyl Substitution : Replacing methyl groups with fluorine (e.g., 3,3-Difluorobutan-2-ol vs. 3,3-Dimethylbutan-2-ol ) reduces steric bulk but increases electronegativity, altering solubility and hydrogen-bonding capacity .

- Boiling Points : Fluorinated alcohols generally exhibit higher boiling points than hydrocarbons (e.g., 2-Methyl-3-buten-2-ol at 98–99°C vs. fluorinated analogs) due to dipole interactions .

Q & A

Basic Question: What synthetic routes are optimal for preparing 3,3-Difluoro-2-methylbutan-2-ol, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves fluorination of a non-fluorinated precursor, such as 2-methylbutan-2-ol, using fluorinating agents like diethylaminosulfur trifluoride (DAST) in inert solvents (e.g., dichloromethane) at low temperatures (−78°C to 0°C) to minimize side reactions . Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of precursor to DAST) and monitoring reaction time (4–6 hours). Post-reaction purification via fractional distillation or column chromatography is critical to isolate the fluorinated product. Yield improvements (>70%) are achievable by avoiding moisture and using anhydrous conditions .

Basic Question: How do fluorine substituents in this compound affect its physicochemical properties compared to non-fluorinated analogs?

Answer:

The electronegativity of fluorine atoms increases the compound’s polarity, raising its boiling point (estimated 140–150°C) and reducing solubility in non-polar solvents. Hydrogen bonding from the hydroxyl group is weakened due to steric hindrance from the methyl and fluorine groups, lowering acidity (pKa ~12–14) compared to non-fluorinated alcohols (pKa ~10–12). These properties influence its reactivity in nucleophilic substitutions and esterification reactions .

Advanced Question: How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

Answer:

Contradictions often arise from fluorine-proton coupling (e.g., coupling) and dynamic stereochemical effects. Strategies include:

- Variable-temperature NMR : Resolve splitting ambiguities caused by conformational exchange at low temperatures.

- NMR : Directly observe fluorine environments to confirm substitution patterns.

- DFT calculations : Predict coupling constants and compare with experimental data to validate assignments .

For example, in this compound, the NMR signal for the hydroxyl proton may appear as a broad singlet due to rapid exchange, while adjacent methyl groups exhibit splitting from coupling .

Advanced Question: What computational methods predict the regioselectivity of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. The steric bulk of the methyl and fluorine groups directs nucleophiles to attack the less hindered α-carbon. Solvent effects (polar aprotic vs. protic) are incorporated via continuum solvation models (e.g., SMD), showing higher reactivity in THF than ethanol due to reduced hydrogen bonding . Experimental validation via kinetic studies (e.g., monitoring SN2 reactions with NaN) aligns with computational predictions .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3200–3400 cm) and C-F stretches (1000–1100 cm).

- NMR : Identifies methyl groups (δ 1.2–1.4 ppm) and hydroxyl proton (δ 1.8–2.2 ppm, exchange-broadened).

- NMR : Distinguishes fluorinated carbons (δ 90–110 ppm, split by ).

- Mass Spectrometry (EI-MS) : Molecular ion [M] at m/z 138 (CHFO) and fragments (e.g., loss of HO at m/z 120) .

Advanced Question: How does the steric environment of this compound influence its biological interactions compared to non-fluorinated analogs?

Answer:

The fluorine atoms and methyl group create a steric shield around the hydroxyl group, reducing hydrogen-bonding capacity with biomolecular targets (e.g., enzymes or receptors). Molecular docking simulations (AutoDock Vina) show lower binding affinity to cytochrome P450 compared to 2-methylbutan-2-ol. However, fluorination enhances metabolic stability by resisting oxidative degradation, as shown in in vitro microsomal assays .

Basic Question: What are the key safety considerations when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods due to potential release of HF gas during decomposition.

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent moisture absorption and oxidation.

- Waste Disposal : Neutralize with aqueous NaHCO before disposal .

Advanced Question: How can isotopic labeling (e.g., 18O^{18}\text{O}18O) elucidate the reaction mechanisms of this compound in esterification?

Answer:

Incorporating into the hydroxyl group allows tracking via mass spectrometry. In acid-catalyzed esterification with acetic anhydride, remains in the ester product, confirming a nucleophilic acyl substitution mechanism. Competing elimination pathways (e.g., dehydration to alkenes) are ruled out by the absence of in byproducts .

Basic Question: What are the industrial and environmental research applications of this compound?

Answer:

- Green Chemistry : Solvent in fluorinated ionic liquid synthesis for CO capture.

- Material Science : Precursor for fluorinated polymers with low dielectric constants.

- Environmental Toxicology : Studies on biodegradation pathways using GC-MS to track metabolite formation .

Advanced Question: How do kinetic isotope effects (KIEs) inform the deprotonation kinetics of this compound?

Answer:

Deuterium labeling (OD vs. OH) reveals primary KIEs () in base-catalyzed deprotonation, indicating a rate-limiting proton transfer step. Transition state theory (TST) calculations align with experimental Arrhenius parameters, showing higher activation energy () compared to non-fluorinated analogs due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.